2-(benzoylamino)-N,N-dimethylbenzamide
Description
2-(Benzoylamino)-N,N-dimethylbenzamide is a benzamide derivative featuring a benzoylamino substituent at the 2-position of the benzene ring and dimethyl groups on the amide nitrogen. This structure combines aromatic rigidity with lipophilic and electron-withdrawing characteristics due to the benzoyl and dimethylamide groups, respectively.
Properties
IUPAC Name |
2-benzamido-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18(2)16(20)13-10-6-7-11-14(13)17-15(19)12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTZRGCEYHSHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Amide Substituents
- 2-Amino-N,N-dimethylbenzamide (CAS 6526-66-5): Replacing the benzoylamino group with an amino group reduces steric bulk and increases basicity.
- 2-(Dimethylamino)-N,N-dimethylbenzamide (InChIKey: UCJNVDGEDDYVCJ-UHFFFAOYSA-N): The dimethylamino group at the 2-position introduces basicity and hydrogen-bonding capacity, contrasting with the neutral benzoylamino group in the target compound. This substitution may influence receptor binding in biological systems .
Derivatives with Heterocyclic Moieties
- 5-(Benzoylamino)-1-methylindole (Compound 57): This indole-based derivative, synthesized for transglutaminase (TG2) inhibition studies, shares the benzoylamino group but incorporates a heterocyclic indole ring. The planar indole structure enhances π-π stacking interactions with enzyme active sites, achieving 33% inhibition efficiency in preliminary assays. In contrast, the absence of a heterocycle in 2-(benzoylamino)-N,N-dimethylbenzamide may limit its binding affinity to similar targets .
- 2-(Benzoylamino)-3-(3-quinolinyl)acrylic Acid (CAS 89890-91-5): The quinoline and acrylic acid substituents introduce conjugated π-systems and acidity, respectively. This compound’s molecular weight (318.33 g/mol) and polar functional groups suggest higher solubility in aqueous buffers compared to the dimethylbenzamide derivative .
Functionalized Benzamides with Sulfonyl/Formyl Groups
- This derivative’s molecular formula (C₈H₇N₃O₂S) and weight (271.29 g/mol) contrast with the target compound’s likely formula (C₁₆H₁₆N₂O₂; ~268.3 g/mol), highlighting trade-offs between lipophilicity and solubility .
Pharmacologically Active Analogues
- N-[2-(Benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino Acid Esters: These derivatives exhibit nootropic activity attributed to amino acid ester moieties. The benzoylamino group stabilizes the indolinone core, while ester groups enhance blood-brain barrier penetration. The target compound’s lack of an indolinone scaffold may limit central nervous system activity unless modified .
Key Data Table: Comparative Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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